

# A Technical Guide to the Spectroscopic Analysis of Butyl Isocyanate

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## Compound of Interest

Compound Name: *Butyl isocyanate*

Cat. No.: *B149574*

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **butyl isocyanate**. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this compound. The document outlines key quantitative data, detailed experimental protocols for data acquisition, and a visual workflow for the analytical process.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **butyl isocyanate** (CAS No: 111-36-4, Molecular Formula: C<sub>5</sub>H<sub>9</sub>NO, Molecular Weight: 99.13 g/mol ).[\[1\]](#)[\[2\]](#)

Table 1: <sup>1</sup>H NMR Data for **Butyl Isocyanate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.3	Triplet	2H	-CH <sub>2</sub> -NCO
~1.6	Multiplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> NCO
~1.4	Multiplet	2H	CH <sub>3</sub> -CH <sub>2</sub> -
~0.9	Triplet	3H	CH <sub>3</sub> -

Solvent: CDCl<sub>3</sub>,  
Instrument: 90 MHz  
NMR Spectrometer.[\[1\]](#)  
[\[3\]](#)

Table 2: <sup>13</sup>C NMR Data for **Butyl Isocyanate**

Chemical Shift (ppm)	Assignment
~128.5	-N=C=O
~42.5	-CH <sub>2</sub> -NCO
~31.0	-CH <sub>2</sub> -CH <sub>2</sub> NCO
~19.5	CH <sub>3</sub> -CH <sub>2</sub> -
~13.5	CH <sub>3</sub> -

Solvent: CDCl<sub>3</sub>.[\[1\]](#)[\[4\]](#)

Table 3: Key IR Absorption Bands for **Butyl Isocyanate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2270	Strong	-N=C=O asymmetric stretch
2960-2870	Medium	C-H alkane stretch
1465	Medium	-CH <sub>2</sub> - scissoring
1380	Medium	-CH <sub>3</sub> bending

Sample Preparation: Neat  
liquid film between salt plates.

[1][5][6][7]

Table 4: Mass Spectrometry (Electron Ionization) Data for **Butyl Isocyanate**

m/z	Relative Intensity (%)	Assignment
99	~2.8	[M] <sup>+</sup> (Molecular Ion)
56	~42.5	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
43	100.0	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Base Peak)
41	~87.7	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
29	~16.7	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
27	~49.8	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

Source Temperature: 280 °C,

Sample Temperature: 180 °C,

75 eV.[2][8]

## Detailed Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above for a liquid sample such as **butyl isocyanate**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- For  $^1\text{H}$  NMR, accurately weigh approximately 5-20 mg of **butyl isocyanate**. For  $^{13}\text{C}$  NMR, a higher concentration of 20-50 mg is recommended.[9]
- The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), which is commonly used for nonpolar organic compounds.[9][10] The use of a deuterated solvent is essential for the instrument's lock system and to avoid large solvent peaks in  $^1\text{H}$  NMR spectra.[11][12]
- The solution is then transferred into a clean, dry 5 mm NMR tube. To remove any particulate matter that could affect spectral resolution, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[10]
- The final liquid level in the NMR tube should be approximately 4-5 cm.[9][10] The tube is then capped securely.

- Data Acquisition:
  - The NMR tube is placed into a spinner turbine, and its depth is adjusted using a gauge.
  - The sample is inserted into the NMR spectrometer.
  - Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (e.g.,  $\text{CDCl}_3$ ).[9]
  - Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks. [9]
  - Tuning: The probe is tuned to the specific nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ) to maximize signal reception.[9]
  - Acquisition: Standard pulse sequences are used to acquire the spectrum. Key parameters such as the number of scans, spectral width, and relaxation delay are set. For  $^{13}\text{C}$  NMR, a greater number of scans is required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. [10]

## 2. Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
  - Since **butyl isocyanate** is a liquid at room temperature, its IR spectrum can be easily obtained as a "neat" sample (undiluted).[5][13]
  - Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[5]
  - Using a Pasteur pipette, place one or two drops of **butyl isocyanate** onto the center of one salt plate.[5][13]
  - Place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film, creating a "sandwich".[5][13] Avoid introducing air bubbles.
- Data Acquisition:
  - Place the salt plate sandwich into the sample holder in the IR spectrometer.[13]
  - First, run a background spectrum with no sample in the beam path. This is to subtract the spectral contributions from atmospheric CO<sub>2</sub> and water vapor.
  - Next, acquire the spectrum of the **butyl isocyanate** sample.
  - After the measurement, the salt plates should be carefully separated, cleaned with a dry solvent like acetone, and returned to the desiccator.[5][13]

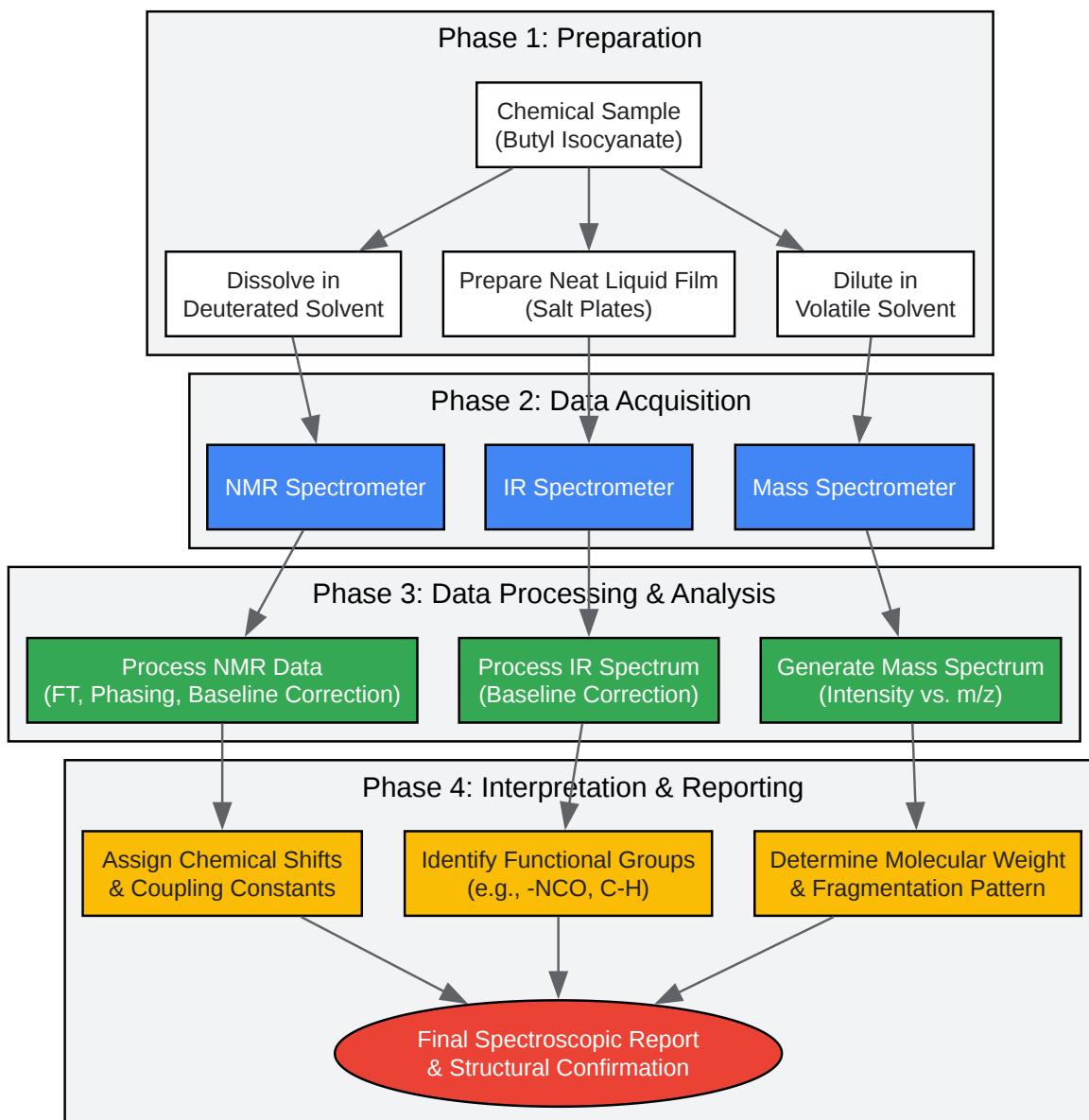
### 3. Mass Spectrometry (MS)

- Sample Preparation and Introduction:
  - For direct infusion analysis of a pure liquid like **butyl isocyanate**, the sample is typically diluted in a suitable volatile solvent (e.g., methanol or acetonitrile).
  - The prepared solution is drawn into a syringe and introduced into the mass spectrometer's ion source at a constant flow rate via a syringe pump.
  - Alternatively, for analysis of complex mixtures or to achieve separation from impurities, the sample can be injected into a Gas Chromatography (GC) or Liquid Chromatography (LC) system coupled to the mass spectrometer (GC-MS or LC-MS).[14]

- Data Acquisition (Electron Ionization - EI):
  - Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[15] This "hard" ionization technique produces a molecular ion and a series of characteristic fragment ions.
  - Acceleration: The newly formed positive ions are accelerated by an electric field into the mass analyzer.[15]
  - Deflection/Separation: In the mass analyzer (e.g., a quadrupole or time-of-flight), the ions are separated based on their mass-to-charge ratio ( $m/z$ ).[15]
  - Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each  $m/z$  value. The resulting data is plotted as a mass spectrum, showing relative intensity versus  $m/z$ .[15]

## Workflow for Spectroscopic Analysis

The logical progression from sample handling to final data interpretation is a critical aspect of chemical analysis. The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **butyl isocyanate**.



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Caption: Workflow for the spectroscopic analysis of a chemical sample.

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